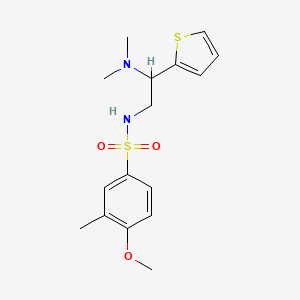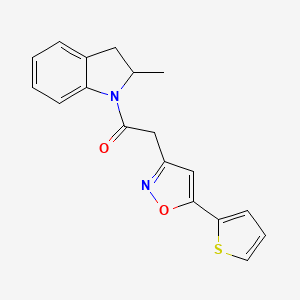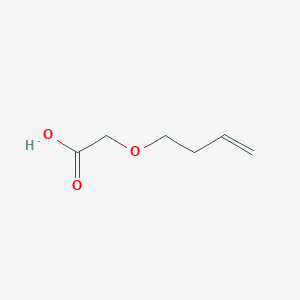![molecular formula C18H21FN4O2S B2975637 5-[(2,6-Dimethylmorpholin-4-yl)(3-fluorophenyl)methyl]-2-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 1005041-35-9](/img/structure/B2975637.png)
5-[(2,6-Dimethylmorpholin-4-yl)(3-fluorophenyl)methyl]-2-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves Mannich reactions, which are used to introduce an aminoalkyl substituent into a molecule . For instance, a novel di-Mannich derivative of curcumin pyrazole has been synthesized through a Mannich reaction of curcumin pyrazole, formaldehyde, and 2,6-dimethylmorpholine .Aplicaciones Científicas De Investigación
Neurokinin-1 Receptor Antagonists
Compounds with structural similarities to the queried chemical have been explored for their neurokinin-1 (NK1) receptor antagonist properties. For instance, neurokinin-1 receptor antagonists are significant in developing treatments for emesis and depression due to their role in the neurochemical signaling pathways associated with these conditions. These antagonists can be designed with specific structural features to enhance solubility and oral bioavailability, making them suitable for clinical administration (Harrison et al., 2001).
Structural Characterization and Material Science
Research into similar compounds often involves detailed structural characterization, which is crucial for understanding material properties and facilitating the design of molecules with specific functions. For example, the synthesis and characterization of isostructural compounds provide insights into their potential applications in material science, such as organic semiconductors, fluorescent materials, or catalysts. Understanding the crystal structure and molecular conformation aids in tailoring materials for specific applications (Kariuki et al., 2021).
Antimicrobial Agents
The design and synthesis of molecules incorporating [1,2,4]triazole and thiazole moieties have been explored for their potential antimicrobial properties. These compounds are evaluated for their effectiveness against various bacterial and fungal pathogens, contributing to the search for new antimicrobial agents that can address the challenge of antibiotic resistance. The structural versatility of these compounds allows for the exploration of different mechanisms of action and the potential for targeted therapy (Ding et al., 2021).
Chemical Synthesis and Reactivity
The chemical synthesis of complex molecules featuring [1,2,4]triazole and thiazole cores involves innovative strategies to construct molecules with desired properties. These synthetic approaches enable the development of compounds for various applications, including as intermediates in organic synthesis, as ligands in coordination chemistry, or as active molecules in medicinal chemistry. The reactivity and functionalization of these compounds are areas of intense research, providing insights into new synthetic methodologies (Glukhareva et al., 2001).
Propiedades
IUPAC Name |
5-[(2,6-dimethylmorpholin-4-yl)-(3-fluorophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O2S/c1-10-8-22(9-11(2)25-10)15(13-5-4-6-14(19)7-13)16-17(24)23-18(26-16)20-12(3)21-23/h4-7,10-11,15,24H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVXCZBUXQZCHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(C2=CC(=CC=C2)F)C3=C(N4C(=NC(=N4)C)S3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-([2,2'-Bifuran]-5-ylmethyl)-3-(2-chlorophenyl)urea](/img/structure/B2975558.png)








![(2E)-3-(2-fluorophenyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide](/img/structure/B2975569.png)
![3-((4-(3-(methylthio)phenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile](/img/structure/B2975573.png)
![3-[(4-Chlorophenyl)sulfonyl]-1-(3,4-dimethoxyphenyl)-1-propanone](/img/structure/B2975576.png)
![1-(5-(4-Fluorophenyl)furan-2-yl)-2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)ethanone](/img/structure/B2975577.png)